3-Methylhexahydrophthalic anhydride
Description
Properties
CAS No. |
57110-29-9 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(3aR,7aS)-4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H12O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5-7H,2-4H2,1H3/t5?,6-,7+/m0/s1 |
InChI Key |
QXBYUPMEYVDXIQ-BOJSHJERSA-N |
Canonical SMILES |
CC1CCCC2C1C(=O)OC2=O |
Other CAS No. |
57110-29-9 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Synonyms |
3-Methyl-1,2-Cyclohexanedicarboxylic Anhydride; Hexahydro-4-methyl-1,3-isobenzofurandione; 3-Methyl-1,2-cyclohexanedicarboxylic Anhydride; 3-Methylhexahydrophthalic Acid Anhydride; Hexahydro-3-methylphthalic Anhydride; Pentadiene-maleic Anhydride Add |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 3-Methylhexahydrophthalic Anhydride (B1165640)
The industrial production of 3-Methylhexahydrophthalic anhydride (MHHPA) relies on sophisticated synthetic strategies designed to ensure high yield and purity. These methods are crucial for producing a compound that serves as a vital component in various applications, including as a hardening agent for epoxy resins.
Catalytic Hydrogenation of Methyl Tetrahydrophthalic Anhydridesmolecule.compenpet.com
A primary route for the synthesis of this compound involves the catalytic hydrogenation of Methyl Tetrahydrophthalic Anhydride (MTHPA). This process saturates the cyclohexene (B86901) ring of the MTHPA molecule, converting it to the fully saturated cyclohexane (B81311) ring of MHHPA. The choice of catalyst is critical to the efficiency and selectivity of this reaction.
Nickel-based catalysts have been extensively investigated for this purpose. Supported nickel catalysts, in particular, have demonstrated superior activity. For instance, a nickel catalyst on a titanium dioxide-silica composite carrier has been shown to achieve complete conversion of MTHPA with a selectivity for MHHPA exceeding 88.5%. smolecule.com Another effective system is the use of RANEY® Nickel, a catalyst known for its high surface area, though its mechanical strength can be a limitation in continuous industrial processes. penpet.com To enhance stability, RANEY® Nickel can be encapsulated with porous aluminum oxide. wikipedia.org
Ruthenium-based catalysts represent a more advanced option, often providing higher activity under milder conditions. smolecule.com Supported on mesoporous carbon, ruthenium catalysts can achieve conversion rates of over 97% with selectivity for MHHPA greater than 99%. smolecule.com The addition of ruthenium to nickel catalysts, creating a bimetallic system (Ni-Ru/Al), has been shown to improve the dispersion and stability of the nickel, leading to enhanced conversion of MTHPA. wikipedia.org The reaction kinetics using a Ni-Ru bimetallic catalyst were found to be first-order concerning the MTHPA concentration and 0.5-order with respect to hydrogen partial pressure, with an apparent activation energy of 37.02 ± 2.62 kJ mol⁻¹. wikipedia.org
Catalyst Performance in the Hydrogenation of MTHPA to MHHPA
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Nickel-based | Titanium dioxide-silica | Not specified | Not specified | 100 | >88.5 | smolecule.com |
| Ni-Ru bimetallic | Alumina (Al) | 120-160 | 2.0 | High | High | wikipedia.org |
| Ruthenium | Mesoporous carbon | Not specified | Not specified | >97 | >99 | smolecule.com |
| RANEY® Nickel | None (or Al2O3 encapsulated) | Not specified | Not specified | High | High | penpet.comwikipedia.org |
Sustainable Synthesis Approaches (e.g., from bio-derived maleic anhydride)vcu.edu
With a growing emphasis on green chemistry, sustainable routes to this compound are being explored. A promising pathway begins with bio-derived starting materials. Maleic anhydride, a key precursor, can be produced from renewable resources through the fermentation of biomass to produce butanol, which is then oxidized. nih.gov
The synthesis of the MTHPA precursor is typically achieved through a Diels-Alder reaction between isoprene (B109036) and maleic anhydride. youtube.com Studies on the kinetics of this reaction have been conducted, for example, in supercritical carbon dioxide, providing data to optimize reaction conditions. thermofisher.comlibretexts.org By utilizing bio-derived maleic anhydride in this reaction, the resulting MTHPA is also considered bio-based. Subsequent hydrogenation of this bio-derived MTHPA, as described in the previous section, yields bio-based this compound. vcu.edu The company Biorizon, for instance, offers bio-based 3-MHHPA as a near drop-in replacement for its petrochemical counterpart. vcu.edubroadview-tech.com This sustainable approach aligns with the principles of a circular bio-economy, aiming to replace fossil fuel-based feedstocks with renewable alternatives. libretexts.org
Derivatization Reactions of this compound
The reactivity of the anhydride group in this compound allows for a variety of chemical transformations, leading to a diverse range of derivatives with tailored properties for specific applications.
Hydrolytic Pathways to Corresponding Dicarboxylic Acidsupc.edursc.org
Like other cyclic anhydrides, this compound readily undergoes hydrolysis in the presence of water to form the corresponding dicarboxylic acid, 3-methylhexahydrophthalic acid. smolecule.comrsc.org This ring-opening reaction is often considered an undesirable side reaction in applications where the anhydride form is required, necessitating dry storage and handling conditions. rsc.org
The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. smolecule.com This leads to a tetrahedral intermediate, which then collapses, breaking the C-O-C anhydride bond and forming two carboxylic acid groups. smolecule.com The rate of this hydrolysis reaction is influenced by pH, with studies on similar anhydrides like phthalic anhydride showing catalysis by both acids and bases. upc.edumdpi.com The activation energy for the hydrolysis of various cyclic anhydrides has been studied, providing insight into their relative reactivity. smolecule.com
Esterification and Amidation Reactions for Diverse Chemical Synthesisupc.edursc.org
Esterification: this compound reacts with alcohols to form monoesters, which retain a carboxylic acid group, or can be further esterified to form diesters. This reaction is fundamental to its use in producing polyester (B1180765) resins and plasticizers. penpet.comupc.edu The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks a carbonyl carbon of the anhydride. libretexts.org To drive the reaction to completion, especially in the formation of diesters, catalysts are often employed, and the water produced during the reaction may need to be removed. dtu.dk Common catalysts for the esterification of anhydrides include pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP). Heterogeneous catalysts like the sulfonic acid resin Amberlyst-15 have also been shown to be effective in the esterification of mixed anhydrides.
Amidation: The reaction of this compound with ammonia, primary amines, or secondary amines yields amides. This reaction also follows a nucleophilic acyl substitution mechanism. upc.edu When reacting with a primary or secondary amine, the initial product is a phthalamic acid derivative (an amide with a carboxylic acid group). For the reaction to proceed to the formation of a neutral amide, a second equivalent of the amine is typically required to act as a base and neutralize the carboxylic acid byproduct. upc.edu This reaction is crucial in the synthesis of various polymers and specialty chemicals.
Reactions with Inorganic Components (e.g., Boron Nitride, Reactive Metals)penpet.com
The interaction of this compound with inorganic materials is relevant in the field of composites and catalysis.
Boron Nitride: Boron nitride (BN) is often used as a thermally conductive but electrically insulating filler in epoxy composites, which frequently use anhydrides like MHHPA as hardeners. mdpi.com In these systems, boron nitride is generally considered an inert filler. mdpi.com While there can be physical interactions at the filler-matrix interface that may retard the cure kinetics, there is no evidence of a direct chemical reaction between the anhydride and the hexagonal boron nitride under typical curing conditions. mdpi.com The surface of BN particles may possess hydroxyl or amino groups that could potentially interact with the anhydride, but this is generally not the primary reaction pathway.
Reactive Metals: The anhydride ring can react with certain metals. For instance, hexahydrophthalic anhydride is known to attack and react with iron. penpet.com More broadly, in the field of organometallic chemistry, cyclic anhydrides can undergo oxidative addition reactions with low-valent transition metal complexes. wikipedia.org This process involves the insertion of the metal center into a C-O or C-C bond of the anhydride, increasing the oxidation state and coordination number of the metal. wikipedia.orgrsc.org This type of reaction has been observed with nucleophilic iridium(I) and platinum(0) complexes, leading to the formation of metallacycles. Such reactions demonstrate that the anhydride ring of MHHPA is susceptible to cleavage by reactive, electron-rich metal centers, a principle that is fundamental to various catalytic cycles. vcu.edu
Reaction Mechanisms and Kinetic Studies in Polymer Systems
Curing Mechanisms of 3-Methylhexahydrophthalic Anhydride (B1165640) with Epoxy Resins
The reaction between epoxy resins and anhydride curing agents like MHHPA is a complex process influenced by several factors including temperature, catalyst presence, and the concentration of hydroxyl groups. appliedpoleramic.com The primary reaction involves the alternating ring-opening of the anhydride and epoxy groups, leading to the formation of a rigid polyester (B1180765) network. researchgate.net
The curing process is initiated by the nucleophilic attack on the anhydride ring. This can be instigated by hydroxyl groups present as impurities in the epoxy oligomers or from trace amounts of water. polymerinnovationblog.comresearchgate.net This initial reaction opens the anhydride ring to form a monoester with a free carboxylic acid group. researchgate.nettri-iso.com This newly formed carboxylic acid then reacts with an epoxy group, generating a diester and a new hydroxyl group. researchgate.net This hydroxyl group can then react with another anhydride molecule, continuing the polymerization chain. researchgate.nettri-iso.com This sequence of alternating ring-opening reactions of the anhydride and oxirane (epoxy) rings results in a highly crosslinked and robust polyester structure. researchgate.nettri-iso.com
Another significant reaction pathway is the homopolymerization of the epoxy groups, where a hydroxyl group attacks an epoxy ring to form a polyether. researchgate.net This side reaction is catalyzed by either free acid from the anhydride or basic accelerators and consumes epoxy groups that would otherwise react with the acid from the anhydride. tri-iso.com
The curing reaction between epoxy resins and MHHPA often exhibits autocatalytic behavior. This means that a product of the reaction acts as a catalyst for the reaction itself. The hydroxyl groups generated during the reaction between the carboxylic acid and the epoxy group can accelerate the initial ring-opening of the anhydride, creating a feedback loop that increases the reaction rate. polymerinnovationblog.comzenodo.org This auto-acceleration is a key feature of the curing process, particularly in non-catalyzed systems. researchgate.netzenodo.org The rate of the autocatalytic reaction generally increases with the degree of cure, reaching a maximum before decreasing as the reactants are consumed. researchgate.net
To achieve commercially viable curing times and temperatures, accelerators are commonly employed in epoxy-anhydride systems. polymerinnovationblog.comyoutube.com These catalysts significantly influence the curing kinetics and can affect the final properties of the thermoset. polymerinnovationblog.com Common accelerators include tertiary amines, imidazoles, quaternary ammonium (B1175870) salts, and organometallic salts. polymerinnovationblog.comyoutube.com
Accelerators function by promoting the ring-opening of either the epoxy or the anhydride ring. polymerinnovationblog.com For instance, tertiary amines can directly catalyze the reaction. cas.cz Imidazoles, such as 2-ethyl-4-methylimidazole, are also effective accelerators. polymerinnovationblog.com The choice of accelerator can determine the curing profile, with some providing a rapid "snap cure" while others offer a more gradual curing process. polymerinnovationblog.com The sequence of mixing the components is also crucial; adding the accelerator to the anhydride before the resin can lead to discoloration. For optimal properties, it is recommended to first mix the anhydride and epoxy resin, and then add the accelerator. youtube.com
| Accelerator Type | Examples | Effect on Curing |
| Tertiary Amines | Benzyldimethylamine (BDMA), 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30) | Effective catalysts, can impart color. polymerinnovationblog.comtri-iso.com |
| Imidazoles | 2-Ethyl-4-methylimidazole (2E4MZ), 2-Phenyl-4-methylimidazole (2P4MZ) | Can provide varying cure speeds. polymerinnovationblog.com |
| Quaternary Ammonium Salts | Benzyltriethylammonium chloride (BTEAC) | Can result in low-color formulations. polymerinnovationblog.com |
| Organometallic Salts | Zinc acetylacetonate (B107027) (ZAA) | Used as a transesterification catalyst. researchgate.net |
Reaction Kinetics and Energetics of Curing Processes
Understanding the kinetics and energetics of the curing process is essential for optimizing manufacturing processes and ensuring the desired final properties of the material. zenodo.org Techniques like differential scanning calorimetry (DSC) are widely used to study these aspects. researchgate.netzenodo.org
Dynamic curing energies, particularly the activation energy (Ea), provide insight into the energy barrier that must be overcome for the curing reaction to proceed. Model-free isoconversional methods, such as the Kissinger and Flynn–Wall–Ozawa (FWO) methods, are commonly used to determine the activation energy from non-isothermal DSC data obtained at different heating rates. researchgate.netresearchgate.netresearchgate.net
The Kissinger method provides a single value for the activation energy, while the FWO method allows for the determination of the activation energy as a function of the extent of conversion (α). zenodo.orgiaamonline.org A variation in activation energy with conversion can indicate a complex, multi-step reaction mechanism, which is characteristic of autocatalytic processes. zenodo.orgresearchgate.net For example, in one study of an MHHPA/hydantoin epoxy resin system, the average activation energy calculated by the Ozawa-Flynn-Wall method was 95.38 KJ/mol. zenodo.org Another study on a DGEBA–MHHPA epoxy system found activation energies of 71.6 kJ/mol and 74.7 kJ/mol using the Kissinger and Ozawa methods, respectively. researchgate.net
| Method | Description | Typical Activation Energy Range (kJ/mol) |
| Kissinger | Calculates a single activation energy value from the peak temperatures of DSC scans at different heating rates. researchgate.netresearchgate.net | 64 - 81 researchgate.netiaamonline.org |
| Flynn–Wall–Ozawa (FWO) | Determines activation energy as a function of conversion by analyzing the temperatures at which specific conversion levels are reached at different heating rates. zenodo.orgiaamonline.org | 68.7 - 106.8 researchgate.netiaamonline.org |
Isothermal curing studies, where the material is cured at a constant temperature, are crucial for developing kinetic models that can predict the curing behavior over time. The Kamal–Sourour model is a widely used semi-empirical autocatalytic model that accurately describes the curing kinetics of many epoxy systems. researchgate.netresearchgate.netoapen.org
The model is expressed as: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ
where:
dα/dt is the rate of cure
α is the degree of conversion
k₁ and k₂ are rate constants with an Arrhenius-type temperature dependence
m and n are the reaction orders plymouth.ac.uk
This model accounts for both the initial n-th order reaction and the subsequent autocatalytic behavior. mdpi.com Studies have shown that the Kamal-Sourour model can successfully fit experimental data from isothermal DSC measurements for epoxy-anhydride systems, allowing for the determination of kinetic parameters such as activation energies and reaction orders. researchgate.netmdpi.com For instance, in a study of a dimethyl imidazole (B134444) catalyzed DGEBA-MTHPA system, the activation energies for the nth order and autocatalytic reactions were found to be 78.1 kJ/mol and 67.6 kJ/mol, respectively, using the Kamal's model. researchgate.net
Decomposition Mechanisms of Cured Epoxy Resins Containing 3-Methylhexahydrophthalic Anhydride
Anhydride-cured epoxy resins are known for their excellent properties, but they are susceptible to degradation under thermal stress. mdpi.com The decomposition process is complex, involving multiple reactions that break down the polymer network. The ester linkages formed during the curing process are particularly vulnerable to cleavage at elevated temperatures. rsc.orgappliedpoleramic.com
Initiation Reactions and Ester Bond Cleavage under Thermal Stress
The thermal degradation of epoxy resins cured with this compound is primarily initiated by the cleavage of the ester bonds within the cross-linked polymer structure. mdpi.comrsc.org These ester groups are inherent to the structure formed from the reaction between the epoxy resin and the anhydride curing agent. appliedpoleramic.com
Under thermal stress, the initiation reaction is the scission of an ester bond connected to the epoxy resin. mdpi.com This initial bond breaking is a critical step that leads to the subsequent breakdown of the polymer network. The energy supplied by high temperatures overcomes the bond dissociation energy of the ester linkages, which are considered the weakest points in the cured matrix under these conditions. This selective cleavage converts the thermosetting polymer into smaller, soluble oligomers. rsc.org The presence of secondary alcohols in the epoxy backbone can react with the anhydride to form a monoester, which then reacts with an epoxy group to create a diester, establishing the thermally vulnerable ester linkages. appliedpoleramic.com
Formation Mechanisms of Small-Molecule Gaseous Products (e.g., CO₂, CH₂O, H₂O, CO)
Following the initial ester bond cleavage, a cascade of secondary reactions occurs, leading to the formation of various low-molecular-weight gaseous products. The specific products formed and their relative abundance depend on the temperature and the structure of the resin. mdpi.comresearchgate.net
Theoretical simulations and experimental analyses have identified the primary gaseous products and their formation pathways:
Carbon Dioxide (CO₂): CO₂ is identified as the first and most plentiful gaseous product during the thermal decomposition of anhydride-cured epoxy resins. mdpi.com Its formation is a direct result of the decomposition of the ester groups that were cleaved in the initiation step. mdpi.com At higher temperatures, the relative proportion of CO₂ among the evolved gases tends to increase. researchgate.net
Formaldehyde (B43269) (CH₂O): The generation of formaldehyde is dependent on the decomposition of the epoxy functional groups. mdpi.com Studies have shown that CH₂O can be generated through at least three primary pathways following the initial breakdown of the resin structure. mdpi.com It is typically the second most abundant product after carbon dioxide. mdpi.com
Water (H₂O): Water is another significant product of thermal degradation. It is primarily formed from the combination of hydroxyl and hydrogen radicals that are generated during the fragmentation of the polymer chains. researchgate.net
Carbon Monoxide (CO): Carbon monoxide is also produced during the decomposition process, although typically in smaller quantities compared to CO₂ and CH₂O. mdpi.com
The sequence of gas generation has been established through simulation, with products appearing in the following order: CO₂, CH₂O, CO, and H₂O. mdpi.com In terms of quantity, the order is generally CO₂, followed by CH₂O, H₂O, and then CO. mdpi.com
Table 1: Evolved Gaseous Products during Thermal Decomposition of 3-MHHPA Cured Epoxy Resin
| Gas Product | Formation Mechanism | Order of Appearance | Relative Abundance |
|---|---|---|---|
| **Carbon Dioxide (CO₂) ** | Decomposition of ester groups. mdpi.com | 1st mdpi.com | Most abundant mdpi.com |
| Formaldehyde (CH₂O) | Decomposition of epoxy functional groups. mdpi.com | 2nd mdpi.com | Second most abundant mdpi.com |
| Water (H₂O) | Combination of hydroxy and hydrogen radicals. researchgate.net | 4th mdpi.com | Third most abundant mdpi.com |
| Carbon Monoxide (CO) | Fragmentation of the polymer backbone. mdpi.com | 3rd mdpi.com | Least abundant mdpi.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Carbon Dioxide |
| Formaldehyde |
| Water |
| Carbon Monoxide |
| Phthalic Anhydride |
Environmental Fate and Analytical Monitoring
Environmental Degradation Pathways and Metabolite Identification
The primary environmental fate of 3-Methylhexahydrophthalic anhydride (B1165640) is dictated by its reactivity with water. The principal degradation pathway is abiotic hydrolysis. In the presence of moisture, the anhydride ring readily opens to form its corresponding dicarboxylic acid, 3-methylhexahydrophthalic acid (MHHPA acid). This reaction is typically rapid, with the half-life of the parent anhydride being a matter of minutes under neutral to alkaline conditions.
While MHHPA is not considered readily biodegradable in standard tests, the ultimate degradation under aerobic conditions is believed to proceed through its hydrolysis product. Modeling studies of microbial catabolism predict that after the initial hydrolysis to 4-methylcyclohexane-1,2-dicarboxylic acid, further biodegradation occurs. The resulting diacid is more amenable to microbial breakdown than the parent anhydride.
In biological systems, MHHPA is rapidly metabolized. Following exposure, it is hydrolyzed to MHHPA acid, which can be detected in bodily fluids. This hydrolysis product is the primary metabolite identified and is central to the biomonitoring of MHHPA exposure.
Interactive Table: Hydrolysis Half-life of Methylhexahydrophthalic Anhydride
| pH | Temperature (°C) | Half-life (minutes) |
|---|---|---|
| 4 | 20 | 1.43 |
| 9 | 30 | 1.18 |
| 9 | 50 | 0.23 |
This table is interactive. Click on the headers to sort the data.
Advanced Analytical Methods for Environmental Detection and Quantification
Accurate and sensitive analytical methods are essential for monitoring occupational and environmental exposure to MHHPA. A variety of techniques have been developed and validated for its detection in air and biological samples.
The monitoring of airborne MHHPA is crucial in occupational settings to prevent sensitization and respiratory ailments. Several methods for air sampling and analysis have been established.
Solid Sorbent Tubes: This is a common and reliable method for collecting MHHPA from the air. Sorbent materials such as Tenax, Amberlite XAD-2, and silica gel are packed into glass tubes. A known volume of air is drawn through the tube using a personal sampling pump, and the MHHPA is adsorbed onto the sorbent. The collected anhydride is then desorbed using a suitable solvent and analyzed.
Bubblers/Impingers: In this method, air is bubbled through a small vessel containing a collection liquid, such as an aqueous solution. The MHHPA in the air is trapped in the liquid. This technique is particularly useful for capturing aerosols and vapors.
Gas Chromatography-Flame Ionization Detection (GC-FID): After extraction from the sampling media, MHHPA can be quantified using GC-FID. This technique separates the components of the sample in a heated column, and the FID detects the organic compounds as they elute.
Gas Chromatography-Mass Spectrometry (GC-MS): For higher sensitivity and specificity, GC-MS is often employed. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for accurate quantification even at very low concentrations.
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy offers the potential for direct, real-time measurement of MHHPA in workplace air. A transportable FTIR spectrometer can be used to collect infrared spectra of the air, and the concentration of MHHPA can be determined by its characteristic absorption bands. This method is advantageous for mapping exposure levels quickly without the need for sample preparation.
Interactive Table: Comparison of Air Sampling and Analysis Methods for MHHPA
| Method | Sampling Principle | Analytical Technique | Detection Limit | Precision |
|---|---|---|---|---|
| Solid Sorbent (Tenax/XAD-2) | Adsorption | GC-FID | 0.1 µg/sample | < 10% |
| Bubbler with Derivatization | Absorption | GC-MS | < 0.005 µg/sample | 4-8% |
| Silica Gel Tube | Adsorption | GC-ECD | > 1.0 µg/m³ | High |
| Direct Reading | Infrared Absorption | FTIR | 120 µg/m³ | 8-22% |
This table is interactive. Users can filter and sort the data based on different parameters.
Biomonitoring of MHHPA exposure is typically achieved through the analysis of its metabolite in urine or the parent compound's adducts in plasma.
Urine Analysis: The primary metabolite of MHHPA, methylhexahydrophthalic acid (MHHP acid), is excreted in the urine. A common analytical method involves a double liquid-solid extraction of MHHP acid from a urine sample, followed by esterification with methanol and boron trifluoride catalysis. The resulting derivative is then analyzed by GC-MS in electron impact mode. This method is sensitive, with detection limits in the low nanogram per milliliter range.
Plasma Analysis: MHHPA can react with proteins in the blood to form adducts. A method has been developed for the quantification of these protein adducts in human plasma. This involves dialysis of the plasma, followed by mild acidic hydrolysis to release the bound methylhexahydrophthalic acid. The released acid is then purified by reversed solid-phase extraction and derivatized with pentafluorobenzyl bromide. The final analysis is performed using GC-MS in negative ion chemical ionization mode, which provides very low detection limits, on the order of picomoles per milliliter of plasma.
The development of reliable biomarkers is essential for accurately assessing long-term exposure to MHHPA and understanding its health effects.
Urinary Metabolites: The concentration of methylhexahydrophthalic acid in urine is a well-established biomarker for recent exposure to MHHPA. Urinary metabolite levels have been shown to correlate with airborne concentrations of the anhydride. However, due to the relatively short biological half-life of the metabolite, urinary measurements are best suited for assessing short-term or recent exposures.
Total Plasma Protein Adducts (TPPA): Adducts formed between MHHPA and plasma proteins, particularly albumin, have been validated as excellent biomarkers for long-term exposure. zbaqchem.com These adducts are more stable and have a longer biological half-life compared to urinary metabolites. Studies have demonstrated a strong correlation between the levels of TPPA and the cumulative exposure to MHHPA, as estimated by repeated urinary metabolite measurements. zbaqchem.com The elimination half-time of MHHPA plasma protein adducts has been determined to be approximately 24 days, making them a reliable indicator of average exposure over several weeks. zbaqchem.com The quantification of TPPA is a powerful tool in epidemiological studies to investigate the exposure-response relationships for MHHPA-induced health effects. zbaqchem.com
Interactive Table: Biomarkers of MHHPA Exposure
| Biomarker | Biological Matrix | Exposure Timeframe | Analytical Method | Key Findings |
|---|---|---|---|---|
| Methylhexahydrophthalic acid | Urine | Short-term (hours to days) | GC-MS | Correlates with recent air exposure levels. |
| Total Plasma Protein Adducts (TPPA) | Plasma | Long-term (weeks) | GC-MS | Excellent correlation with cumulative exposure; Elimination half-time of ~24 days. zbaqchem.com |
This table is interactive, allowing for detailed exploration of the biomarker data.
Health Effects and Immunological Research
Mechanisms of Allergic Sensitization to 3-Methylhexahydrophthalic Anhydride (B1165640)
3-Methylhexahydrophthalic anhydride is classified as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein nih.gov. The process of allergic sensitization to MHHPA is a multi-step immunological cascade initiated by the formation of these hapten-carrier conjugates.
The critical first step in sensitization to MHHPA is its covalent binding to endogenous proteins, a process known as protein adduction. Due to its reactive anhydride group, MHHPA readily forms conjugates with proteins in the body, such as Human Serum Albumin (HSA), hemoglobin, and proteins found in nasal lavage fluid nih.gov. These newly formed MHHPA-protein adducts are recognized by the immune system as foreign antigens, thereby initiating an immune response nih.gov.
Research has demonstrated the in-vivo formation of these adducts in occupationally exposed individuals. Studies have successfully analyzed MHHPA adducted to serum albumin in the nasal lavage fluid of workers, confirming that the respiratory tract is a primary site of interaction nih.gov. Furthermore, a strong correlation has been established between the concentrations of total plasma protein adducts and serum albumin adducts, highlighting the systemic nature of this interaction following exposure nih.gov. The formation of MHHPA-HSA conjugates is considered a key event in the development of specific antibodies and subsequent allergic symptoms nih.govoccupationalasthma.comnih.gov.
| Anhydride | Carrier Protein Studied | Biological Matrix | Key Finding | Reference |
|---|---|---|---|---|
| Methylhexahydrophthalic anhydride (MHHPA) | Serum Albumin | Nasal Lavage Fluid | Protein adducts can be analyzed in vivo after low occupational exposures. | nih.gov |
| MHHPA & Hexahydrophthalic anhydride (HHPA) | Plasma Proteins, Serum Albumin | Human Plasma | Strong correlation between total plasma protein adducts and serum albumin adducts. | nih.gov |
| Phthalic anhydride (PA) | Hemoglobin (Hb) | In vitro conjugate | Identified specific amino acid binding sites on both α and β chains of hemoglobin. | acs.orglu.se |
| MHHPA & Methyltetrahydrophthalic anhydride (MTHPA) | Human Serum Albumin (HSA) | In vitro conjugate | Used as antigens in skin prick tests and RAST to verify immediate allergy. | nih.gov |
The covalent binding of anhydrides to proteins occurs at specific nucleophilic sites on the protein's amino acid residues. While detailed studies specifically mapping the binding sites of MHHPA are limited, research on the closely related phthalic anhydride (PA) provides significant insight. Studies on PA-hemoglobin conjugates have identified adduct formation on several amino acids, including the N-terminal valine of both the α- and β-chains and multiple lysine (B10760008) residues acs.orglu.se. For lysine, two types of adducts were identified: a phthalamide and a phthalimide acs.orglu.se. Anhydrides are known to react readily and specifically with the amino groups of proteins, with lysine being a primary target nih.gov. This targeted reaction with amino acids like lysine is fundamental to the formation of the hapten-carrier conjugate that drives the allergic response.
Following the recognition of the MHHPA-protein conjugate as an antigen, the immune system mounts a specific antibody response, characterized by the production of Immunoglobulin E (IgE) and Immunoglobulin G (IgG) antibodies nih.govindustrialchemicals.gov.au. The presence of MHHPA-specific IgE is a hallmark of Type I hypersensitivity and is central to the manifestation of immediate allergic reactions such as rhinitis and asthma nih.govnih.gov.
Upon re-exposure to MHHPA, the allergen cross-links specific IgE antibodies bound to high-affinity receptors (FcεRI) on the surface of mast cells and basophils nih.govfrontiersin.org. This event triggers the degranulation of these cells and the release of potent inflammatory mediators, leading to the clinical symptoms of allergy frontiersin.org. Studies of workers exposed to MHHPA have documented a high prevalence of sensitization, with a significant percentage of individuals developing specific IgE (22%) and IgG (21%) antibodies, levels of which correlate with the intensity of exposure nih.gov. The detection of these specific antibodies through methods like the radioallergosorbent test (RAST) is a key diagnostic tool for MHHPA-induced allergy occupationalasthma.comnih.gov. While the role of specific IgG is more complex, its presence is a clear indicator of immunological response to exposure nih.govnih.gov.
The development of an IgE-mediated allergic response to chemical haptens like MHHPA is orchestrated by a specific subset of immune cells and their signaling molecules, known as cytokines. The immunological reaction to respiratory chemical sensitizers is predominantly driven by CD4+ T-helper 2 (Th2) cells nih.gov. This Th2-polarized immune response is characterized by the production of a specific profile of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 nih.gov.
IL-4 plays a pivotal role in instructing B cells to switch their antibody production to the IgE isotype, a critical step in allergic sensitization nih.gov. Research into the effects of related anhydrides, such as trimellitic anhydride (TMA), has shown that prolonged exposure leads to a shift from a mixed Th1/Th2 cytokine profile to a more dominant Th2 profile nih.gov. In one case study of a worker with MHHPA allergy, analysis of patch test reactions revealed the presence of IL-4 in dermal cells, consistent with a Type I allergic mechanism nih.gov.
Occupational Exposure and Associated Health Outcomes
Exposure to this compound occurs primarily in occupational environments where it is used as a curing agent for epoxy resins inchem.org. Inhalation of MHHPA vapor or dust is the main route of exposure, leading to a range of adverse health effects, most notably respiratory sensitization.
Occupational exposure to MHHPA is a well-established cause of respiratory sensitization, which can manifest as allergic rhinitis, conjunctivitis, and occupational asthma nih.govindustrialchemicals.gov.aunih.gov. A clear exposure-response relationship has been identified, where higher levels of MHHPA exposure correlate with an increased risk of developing specific IgE antibodies and work-related respiratory symptoms nih.govnih.gov.
Research has shown that even at very low airborne concentrations of MHHPA (e.g., < 3 to 77 µg/m³), workers face a significant and exposure-related risk of sensitization and the development of symptoms affecting the eyes, nose, and lower airways nih.gov. Occupational asthma, a serious and potentially debilitating condition, is a key health outcome of MHHPA sensitization, characterized by variable airflow obstruction and bronchial hyperresponsiveness following workplace exposure nih.gov. Furthermore, immunological cross-reactivity between MHHPA and other structurally similar acid anhydrides, such as hexahydrophthalic anhydride (HHPA), has been observed, meaning that a worker sensitized to one may also react to another nih.govindustrialchemicals.gov.au.
| Parameter | Exposed Workers (%) | Reference Group (%) | Key Finding | Reference |
|---|---|---|---|---|
| Specific IgE Sensitization | 22 | N/A | High and exposure-related risks of specific IgE and IgG sensitization. | nih.gov |
| Specific IgG Sensitization | 21 | N/A | ||
| Work-Related Eye Symptoms | 23 | 14 | Work-related symptoms were more prevalent among exposed workers than referents. | nih.gov |
| Work-Related Nose Symptoms | 28 | 16 | ||
| Work-Related Lower Airway Symptoms | 10 | 4 |
Allergic Rhinitis and Conjunctivitis
This compound (MHHPA) is recognized as a cause of immunologically-mediated respiratory conditions, including allergic rhinitis and conjunctivitis nih.gov. Studies of occupationally exposed workers have demonstrated a higher prevalence of work-related symptoms affecting the eyes and nose when compared to unexposed individuals nih.govresearchgate.net. In one study involving 154 exposed workers, 28% reported nasal symptoms and 23% reported eye-related symptoms, compared to 16% and 14% of referents, respectively nih.govresearchgate.net.
Case reports provide specific evidence of these effects. For instance, a worker exposed to MHHPA developed allergic rhinitis along with other allergic reactions nih.gov. In another study of three workers exposed to both MHHPA and Hexahydrophthalic Anhydride (HHPA), two experienced work-related rhinitis at relatively low exposure levels nih.gov. Similarly, workers exposed to airborne MHHPA and Methyltetrahydrophthalic Anhydride (MTHPA) developed conjunctivitis and rhinitis after a period of exposure . The underlying mechanism for these symptoms is often IgE-mediated, as suggested by the significantly higher complaints among IgE-sensitized workers nih.govthermofisher.com.
Allergic Contact Urticaria and Dermatitis
Exposure to MHHPA can lead to allergic skin reactions, including contact urticaria and dermatitis industrialchemicals.gov.au. While skin allergies from acid anhydrides have been considered uncommon, documented cases confirm their occurrence nih.gov. Airborne exposure is a notable route for sensitization. In one investigation, two workers developed hives and itching on uncovered skin after airborne exposure to MHHPA and MTHPA, a condition identified as airborne contact urticaria . Another case involved a worker who experienced both rhinitis and contact urticaria on the face and neck due to airborne MHHPA nih.gov.
MHHPA has been shown to induce both immediate (Type I) and delayed (Type IV) hypersensitivity reactions nih.gov. A detailed case study of a boring-machine worker documented the development of allergic contact dermatitis, allergic rhinitis, and an immediate contact skin reaction from MHHPA. The diagnosis of a conventional delayed-type hypersensitivity was confirmed through patch testing and immunohistochemical analysis nih.gov.
Exposure-Response Relationships in Sensitization Prevalence
Research has established a clear exposure-response relationship between MHHPA exposure and the prevalence of sensitization, which is the development of specific antibodies (IgE and IgG) nih.govresearchgate.net. A significant study of workers in an epoxy resin-using factory found a high prevalence of sensitization even at low air concentrations of MHHPA (geometric mean of < 3 to 77 µg/m³) nih.govresearchgate.net. In this cohort, 22% of exposed workers had specific IgE antibodies and 21% had specific IgG antibodies, with the prevalence correlating directly with exposure levels nih.govresearchgate.net.
Work-related symptoms also showed a strong relationship with the intensity of exposure. The prevalence of symptoms affecting the eyes, nose, and lower airways was significantly higher among exposed workers and was related to both exposure levels and the presence of specific IgE antibodies nih.govresearchgate.net. Another study utilized total plasma protein adducts (TPPA) as a biomarker for long-term exposure and found a positive association between MHHPA exposure and specific IgG levels nih.gov.
| Symptom | Prevalence in Exposed Workers (%) | Prevalence in Referents (%) | Adjusted Prevalence Odds Ratio (Highest Exposure Group) |
|---|---|---|---|
| Eyes | 23 | 14 | 7.7 |
| Nose | 28 | 16 | 3.6 |
| Nose Bleeding | 8 | 0 | 17.0 |
| Lower Airways | 10 | 4 | Not Specified |
Biological Monitoring for Assessment of Exposure Levels and Health Risks
Biological monitoring provides an effective method for assessing MHHPA exposure and associated health risks. The primary biomarker used is its metabolite, methylhexahydrophthalic acid (MHHP acid), which can be measured in urine and plasma nih.gov. Studies have demonstrated a strong correlation between the time-weighted average (TWA) air levels of MHHPA and the levels of MHHP acid in both urine and plasma samples from occupationally exposed workers nih.gov.
Following exposure, the urinary levels of MHHP acid increase and then decay with an estimated half-life of approximately 6 hours after exposure ends nih.gov. This allows for the assessment of recent exposure. A specific quantitative relationship has been established: an 8-hour TWA air exposure to 20 µg/m³ of MHHPA corresponds to approximately 140 nmol of MHHP acid per mmol of creatinine in urine and about 40 nmol of MHHP acid per liter of plasma nih.gov. In addition to metabolites, total plasma protein adducts (TPPA) of MHHPA have been evaluated as a biomarker for assessing long-term exposure nih.gov.
| Biomarker | Sample Matrix | Type of Exposure Assessed | Key Finding |
|---|---|---|---|
| Methylhexahydrophthalic acid (MHHP acid) | Urine | Recent Exposure | Correlates with MHHPA air levels; half-life of ~6 hours nih.gov. |
| Methylhexahydrophthalic acid (MHHP acid) | Plasma | Recent Exposure | Correlates with MHHPA air levels nih.gov. |
| Total Plasma Protein Adducts (TPPA) | Plasma | Long-term Exposure | Serves as a relevant index of long-term exposure and risk nih.gov. |
Comparative Immunotoxicological Studies with Other Cyclic Acid Anhydrides
The immunotoxicological profile of MHHPA is consistent with that of other low-molecular-weight cyclic acid anhydrides, such as Hexahydrophthalic Anhydride (HHPA), Methyltetrahydrophthalic Anhydride (MTHPA), and Trimellitic Anhydride (TMA) thermofisher.comindustrialchemicals.gov.au. These compounds are all recognized as potent allergens capable of causing both respiratory and skin sensitization in humans through an IgE-mediated mechanism thermofisher.comindustrialchemicals.gov.au.
Many occupational studies have investigated worker cohorts exposed to mixtures of these anhydrides, particularly MHHPA and HHPA nih.govnih.govnih.gov. These studies consistently report similar health outcomes, including rhinitis, conjunctivitis, asthma, and contact urticaria, linked to exposure to the anhydride mixture nih.govnih.gov. For example, in a factory setting with exposure to both MHHPA and HHPA, there were high, exposure-related risks of specific IgE and IgG sensitization and work-related symptoms nih.govresearchgate.net. Research has also demonstrated immunological cross-reactivity between different anhydrides. One study confirmed IgE-mediated cross-reactivity between MHHPA, MTHPA, and Phthalic Anhydride (PA) through RAST inhibition tests, indicating that sensitization to one anhydride can lead to reactions upon exposure to others .
| Compound | Reported Immunological Health Effects |
|---|---|
| This compound (MHHPA) | Allergic rhinitis, conjunctivitis, contact urticaria, allergic contact dermatitis, respiratory sensitization (IgE/IgG formation) nih.govnih.govresearchgate.netnih.gov. |
| Hexahydrophthalic Anhydride (HHPA) | Respiratory sensitization, occupational asthma, rhinitis, conjunctivitis, IgE/IgG formation nih.govresearchgate.netthermofisher.com. |
| Methyltetrahydrophthalic Anhydride (MTHPA) | Immunologically-mediated respiratory diseases, contact urticaria, rhinitis, conjunctivitis, IgE-mediated allergy nih.gov. |
| Trimellitic Anhydride (TMA) | Respiratory and skin sensitization, dose-dependent antibody level increases, lung lesions in animal studies industrialchemicals.gov.au. |
Advanced Characterization Techniques and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopy plays a pivotal role in elucidating the molecular structure of 3-MHHPA and monitoring its chemical transformations during curing processes.
Fourier-transform Infrared (FTIR) Spectroscopy for Structural Analysis and Curing Monitoring
Fourier-transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and track the progress of chemical reactions involving 3-MHHPA. The FTIR spectrum of 3-MHHPA exhibits characteristic absorption bands corresponding to its molecular structure. Key peaks include those for the anhydride (B1165640) group (C=O stretching) and the aliphatic ring structure.
During the curing of epoxy resins with 3-MHHPA, FTIR spectroscopy allows for real-time monitoring of the reaction. researchgate.netmdpi.com The disappearance or decrease in the intensity of the anhydride peaks, coupled with the emergence of new peaks corresponding to ester and hydroxyl groups, provides a direct measure of the extent of the curing reaction. researchgate.netshimadzu.com This is crucial for optimizing curing conditions and ensuring the final material achieves its desired properties. For instance, studies have used FTIR to confirm the successful incorporation of MHHPA into the structure of unsaturated polyester (B1180765) resins. researchgate.net The technique can also be employed to detect the presence of unreacted anhydride groups in the cured thermoset, which can influence the material's final properties. researchgate.net
A summary of key FTIR spectral data for monitoring the curing of an epoxy resin with 3-MHHPA is presented below:
| Functional Group | Wavenumber (cm⁻¹) | Observation during Curing |
| Anhydride C=O Stretching | ~1780 and ~1860 | Intensity decreases |
| Epoxy Ring | ~915 | Intensity decreases |
| Ester C=O Stretching | ~1740 | Intensity increases |
| Hydroxyl (-OH) Stretching | ~3400-3500 (broad) | Intensity increases |
Data compiled from representative studies on epoxy-anhydride curing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provides detailed information about the atomic-level structure of 3-MHHPA. NMR is instrumental in confirming the identity and purity of the compound and can be used to distinguish between different isomers.
Calorimetric and Thermogravimetric Analysis for Thermal Properties
The thermal behavior of 3-MHHPA, both as a standalone compound and within a polymer matrix, is critical for its application as a curing agent. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating these properties.
Differential Scanning Calorimetry (DSC) for Curing Behavior and Glass Transition Temperature
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the curing process of epoxy resins with 3-MHHPA and to determine the glass transition temperature (Tg) of the resulting cured material. researchgate.netkohan.com.tw A typical DSC thermogram of an uncured epoxy/3-MHHPA mixture shows an exothermic peak corresponding to the heat released during the curing reaction. researchgate.net The area under this peak is proportional to the total enthalpy of the reaction, providing quantitative data on the extent of cure.
The glass transition temperature (Tg) is a critical parameter for thermosetting polymers, as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com DSC is the primary method for measuring the Tg of 3-MHHPA-cured epoxy resins. researchgate.netnetzsch.com A higher Tg generally indicates a more cross-linked and rigid network structure. Studies have shown that the Tg of epoxy networks cured with 3-MHHPA can reach high values, indicating the formation of a densely cross-linked and thermally stable material. researchgate.net
| Property | Description | Typical Information Obtained from DSC |
| Curing Exotherm | Heat released during the cross-linking reaction. | Onset temperature, peak temperature, and enthalpy of curing. |
| Glass Transition (Tg) | Temperature at which the amorphous polymer transitions from a glassy to a rubbery state. | A step-change in the heat flow signal, indicating the Tg of the cured material. |
Thermogravimetric Analysis (TGA) for Thermal Degradation Kinetics
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. researchgate.netyoutube.com For 3-MHHPA-cured resins, TGA is used to assess their thermal stability and degradation behavior. youtube.com The TGA curve provides information on the onset temperature of decomposition, the rate of mass loss, and the amount of residual char at high temperatures. researchgate.netresearchgate.net This data is vital for determining the service temperature limits of the material. By performing TGA at multiple heating rates, kinetic parameters such as the activation energy of degradation can be calculated using model-free methods, providing deeper insights into the degradation mechanism. youtube.commdpi.com
A typical TGA analysis of a 3-MHHPA-cured epoxy resin would reveal the following stages:
| Temperature Range | Event |
| Initial weight loss (low temperature) | Evaporation of any residual solvents or absorbed moisture. |
| Main decomposition stage | Thermal degradation of the polymer network. |
| Final residue | Formation of a stable char. |
Mass Spectrometry for Molecular and Protein Adduct Characterization
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules. In the context of 3-MHHPA, MS is particularly valuable for characterizing its adducts with proteins.
The formation of adducts between reactive chemicals like 3-MHHPA and proteins is a significant area of study, particularly in toxicology and occupational health. nih.gov Mass spectrometry-based methods, often coupled with liquid chromatography (LC-MS/MS), are the most suitable for identifying and quantifying these covalent modifications. nih.gov
A common approach involves the enzymatic digestion of the adducted protein into smaller peptides, which are then analyzed by MS. nih.govresearchgate.net By comparing the mass spectra of peptides from exposed and unexposed samples, it is possible to identify the specific peptides that have been modified by 3-MHHPA and even pinpoint the exact amino acid residue to which it has attached. researchgate.net For instance, a method has been developed for the quantification of protein adducts of MHHPA in human plasma using gas chromatography-mass spectrometry (GC-MS). nih.gov This involves hydrolyzing the anhydride from the proteins and then derivatizing the resulting acid for analysis. nih.gov
| Analytical Technique | Application for 3-MHHPA | Key Findings |
| GC-MS | Quantification of protein adducts in biological samples (e.g., plasma). | Enables the measurement of exposure levels in individuals. nih.gov |
| LC-MS/MS | Identification and characterization of specific protein adducts. | Can determine the site of adduction on a protein. nih.govresearchgate.net |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the properties and behavior of materials at the molecular level. These techniques provide insights that are often difficult or impossible to obtain through experimental methods alone. For 3-Methylhexahydrophthalic anhydride (MHHPA), computational approaches are particularly valuable for understanding its thermal decomposition mechanisms and for predicting the properties of the cross-linked polymers it forms, which are crucial for its application as a curing agent in epoxy resins.
Applications of Reactive Force Fields (e.g., ReaxFF) for Decomposition Mechanisms
The thermal stability and decomposition pathway of curing agents like this compound are critical for determining the processing parameters and service life of the resulting polymer materials. Reactive force fields, such as ReaxFF, are a class of computational methods that can simulate chemical reactions, including bond breaking and formation, in large and complex systems. This makes them particularly well-suited for studying the thermal decomposition of organic molecules.
While specific ReaxFF studies on this compound are not widely published, the methodology has been extensively applied to other organic compounds, demonstrating its utility. nih.govnih.gov For instance, ReaxFF-based molecular dynamics simulations have been used to elucidate the decomposition mechanisms of various energetic materials and polymers. nih.govnih.gov
The general approach for such a study on this compound would involve the following steps:
Model Construction: A simulation box containing multiple molecules of this compound is constructed.
Heating Simulation: The system is gradually heated to high temperatures in the simulation to induce thermal decomposition.
Reaction Monitoring: The simulation tracks the trajectories of all atoms, allowing for the identification of bond-breaking and bond-forming events. This reveals the initial decomposition steps and the subsequent reactions of the resulting fragments.
Product Analysis: The types and quantities of the decomposition products are analyzed at different stages of the simulation.
Through this method, key insights into the decomposition process can be obtained, such as:
Initial Decomposition Pathways: Identifying which chemical bonds are the first to break under thermal stress.
Intermediate Species: Characterizing the transient reactive species that are formed during decomposition.
Final Products: Predicting the stable end-products of the decomposition process.
Reaction Kinetics: Estimating the reaction rates and activation energies for the key decomposition steps.
For example, in studies of other organic molecules like 3-methyl-2,6-dinitrophenol, ReaxFF simulations have identified the primary intermediate and final products, such as NO2, H2O, and CO2, and have detailed the main chemical reactions occurring during pyrolysis. nih.govresearchgate.net This type of information is invaluable for understanding material stability and for designing materials with improved thermal properties.
Simulation of Cross-linked Polymer Structures and Prediction of Properties
Molecular dynamics simulations are widely used to predict the thermomechanical properties of thermosetting polymers, such as epoxy resins cured with anhydride hardeners like this compound. nih.govmdpi.comnih.gov These simulations can establish a direct link between the chemical structure of the monomers and the macroscopic properties of the final cross-linked polymer network.
The simulation process for a 3-MHHPA-cured epoxy resin typically involves:
Building the Monomer System: An amorphous mixture of the epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) and this compound molecules is created in a simulation cell.
Cross-linking Simulation: A computational procedure is used to mimic the curing process by forming covalent bonds between the reactive sites on the epoxy and anhydride molecules, resulting in a three-dimensional polymer network. elsevierpure.commdpi.com
Equilibration: The resulting cross-linked structure is equilibrated at a specific temperature and pressure to obtain a stable, realistic polymer network.
Property Calculation: The equilibrated model is then used to calculate various material properties through simulated mechanical and thermal tests.
Key properties that can be predicted from these simulations include:
Glass Transition Temperature (Tg): This is often determined by simulating a cooling process and observing the temperature at which the density or specific volume of the polymer shows a distinct change in slope.
Mechanical Properties: By applying a simulated strain to the polymer model and measuring the resulting stress, one can calculate the Young's modulus, shear modulus, and Poisson's ratio, which describe the material's stiffness and response to deformation. nih.govmdpi.com
Cohesive Energy Density (CED): This property relates to the intermolecular forces within the polymer and is a good indicator of its toughness and environmental resistance.
Fractional Free Volume (FFV): The FFV is the fraction of the volume not occupied by the polymer chains and affects the mobility of polymer segments and, consequently, the glass transition temperature and mechanical properties.
Research on anhydride-cured epoxy resins has shown a strong correlation between the molecular structure of the curing agent and the final properties of the polymer. nih.govmdpi.com For instance, simulations have demonstrated that subtle changes in the anhydride's molecular structure can significantly impact the rotational energy barriers of the polymer chains, the cohesive energy density, and the free volume, which in turn influence the glass transition temperature and mechanical modulus. nih.govmdpi.com
Below is an interactive data table summarizing typical data that can be obtained from molecular dynamics simulations of anhydride-cured epoxy resins.
| Property | Typical Simulation Value | Significance |
| Glass Transition Temperature (Tg) | 400-450 K | Defines the upper service temperature of the material. |
| Young's Modulus | 3-5 GPa | Measures the stiffness of the material. |
| Cohesive Energy Density (CED) | 350-450 J/cm³ | Relates to the material's toughness and solvent resistance. |
| Fractional Free Volume (FFV) | 15-20 % | Influences polymer chain mobility and thermomechanical properties. |
Note: The values in this table are representative and can vary depending on the specific epoxy resin, curing conditions, and simulation parameters used.
These computational predictions provide a scientific basis for the design and optimization of epoxy systems using this compound, enabling the development of materials with tailored properties for specific applications. nih.govmdpi.com
Future Research Trajectories
Development of More Efficient and Environmentally Benign Synthesis Methodologies
The primary industrial production of 3-MHHPA involves the catalytic hydrogenation of methyltetrahydrophthalic anhydride (B1165640). smolecule.comarpadis.com While this method is established, future research is focused on overcoming its limitations, such as the need for high temperatures and pressures, and improving catalyst efficiency.
A significant research thrust is the development of advanced catalysts. Current methods can be energy-intensive, with reaction temperatures reaching up to 170°C. google.com Research into novel composite catalysts, such as those combining skeletal nickel with copper polymers, has shown promise in increasing product yield from a range of 65-75% to 90-95% while simultaneously lowering the reaction temperature to around 120°C. google.com The development of catalysts with higher activity and selectivity is a core objective, as this would not only reduce production costs but also minimize environmental pollution by decreasing by-product formation. google.com
Another critical trajectory is the shift towards bio-based synthesis routes. Organizations like Biorizon are pioneering the development of bio-aromatics from sugars and other biomass, aiming to produce bio-based 3-MHHPA as a near-drop-in replacement for its petrochemical counterpart. biorizon.eubiorizon.eu This approach aligns with the principles of a circular bio-economy and seeks to provide more sustainable alternatives for use in coatings and other applications. biorizon.eubiorizon.eu The goal is to enable commercial-scale production of these bio-aromatics by 2025. biorizon.eu
| Parameter | Conventional Catalytic Hydrogenation | Emerging Advanced Catalysis | Future Bio-Based Routes |
|---|---|---|---|
| Starting Material | Methyltetrahydrophthalic anhydride | Methyltetrahydrophthalic anhydride | Sugars / Biomass |
| Key Process | Hydrogenation with standard catalysts | Hydrogenation with high-efficiency composite catalysts google.com | Diels-Alder reactions and other bio-aromatic platform technologies biorizon.eu |
| Reaction Temperature | ~170°C google.com | ~120°C google.com | Varies depending on the specific biotechnological pathway |
| Reported Yield | 65-75% google.com | 90-95% google.com | Under development, aiming for commercial viability biorizon.eu |
| Environmental Focus | Standard industrial process | Reduced energy consumption and pollution google.com | Use of renewable feedstocks, circular economy principles biorizon.eubiorizon.eu |
Exploration of Novel Reactivity Profiles for Expanding Application Scope
3-MHHPA is primarily utilized as a hardening agent for epoxy resins, particularly for applications in the electronics and electrical markets due to its excellent mechanical, electrical, and thermal properties. broadview-tech.compolynt.com Its cycloaliphatic structure, which lacks double bonds, imparts superior resistance to UV radiation and weathering, making it suitable for outdoor high-voltage castings, composites, and automotive clear coats. arpadis.combroadview-tech.com
Future research aims to expand its application scope by exploring novel reactivity. This includes its use as a raw material for polyurethane and polyester (B1180765) resins. arpadis.combroadview-tech.com There is significant interest in its application in high-performance electronics, such as for LED encapsulation. smolecule.combroadview-tech.com
A key area of development is the incorporation of 3-MHHPA into bio-based polymer systems. Research has explored its use in thermosetting reactions with epoxies derived from natural sources like limonene (B3431351) and in modifying natural oils, such as castor oil, to enhance the properties of biodegradable plastics like polylactic acid. sigmaaldrich.com These studies are crucial for developing more sustainable materials for industrial composites and other applications. sigmaaldrich.com Shared research centers are actively seeking industrial partners to test bio-based 3-MHHPA in new end-user applications, suggesting a concerted effort to move beyond its traditional uses. biorizon.eubiorizon.eu
| Application Area | Current Uses | Future/Exploratory Uses |
|---|---|---|
| Epoxy Resin Hardener | Electrical insulation, electronic components (capacitors, transformers), printed circuit boards. broadview-tech.compolynt.com | Hardener for bio-based epoxies (e.g., from limonene). sigmaaldrich.com |
| Coatings | Durable, weather-resistant, and high-gloss coatings; automotive clear coats. biorizon.eubroadview-tech.com | Advanced protective coatings with enhanced sustainability. |
| Composites | Outdoor high-voltage castings and composites. arpadis.combroadview-tech.com | Bio-derivable, recyclable industrial composites. sigmaaldrich.com |
| Polymers | Intermediate for alkyd resins. polynt.cominchem.org | Raw material for polyurethane and polyester resins; modifier for biodegradable plastics (e.g., polylactic acid). broadview-tech.comsigmaaldrich.com |
| Adhesives & Binders | Formulation of high-strength adhesives. smolecule.comindustrialchemicals.gov.au | Adhesives with specialized properties for advanced technologies. |
| High-Performance Electronics | LED encapsulation, automotive electronics. broadview-tech.com | Next-generation electronic and optoelectronic devices. |
Deeper Mechanistic Elucidation of Biological Interactions and Allergenicity at the Molecular Level
This compound is recognized as a potent occupational sensitizer (B1316253), capable of causing both respiratory and skin allergies. inchem.orgindustrialchemicals.gov.au Exposure can lead to conditions such as allergic rhinitis, asthma, and contact dermatitis. industrialchemicals.gov.aunih.gov The underlying mechanism is understood to involve the anhydride group reacting with proteins through acylation, forming conjugates that the immune system recognizes as allergens. smolecule.com
Future research must focus on a more profound molecular-level understanding of these interactions. Studies have confirmed that exposure can lead to the production of specific immunoglobulin E (IgE) and IgG antibodies, with IgE levels being strongly correlated with work-related symptoms. nih.govsjweh.fi Research has demonstrated that MHHPA can induce both Type I (immediate) and Type IV (delayed) allergic reactions. nih.gov One study involving patch testing and immunohistochemical analysis indicated the involvement of interleukin-4 and interleukin-8 in the allergic response. nih.gov
A deeper mechanistic elucidation would involve identifying the specific proteins that 3-MHHPA targets and the precise structure of the resulting haptens. Understanding the signaling pathways, such as the IgE-mediated activation of mast cells, is crucial. clinicbarcelona.org Recent advances in allergy research have identified specific gene mutations that can predispose individuals to severe anaphylactic reactions by altering protein function and activating proinflammatory mediators. clinicbarcelona.org Applying similar genomic and proteomic approaches to MHHPA sensitivity could help identify at-risk workers and develop targeted prevention strategies.
| Aspect | Current Understanding | Future Research Direction |
|---|---|---|
| Primary Mechanism | Acylation of proteins leading to hapten formation. smolecule.com | Identification of specific protein targets and characterization of hapten structures. |
| Hypersensitivity Type | Causes both Type I (IgE-mediated) and Type IV (cell-mediated) allergic reactions. nih.gov | Detailed study of the cellular players and cytokine profiles for each reaction type. |
| Biomarkers | Specific IgE and IgG antibodies in serum; MHHPA metabolites in urine. nih.govnih.gov | Validation of biomarkers for predicting sensitization risk and severity of symptoms. |
| Cellular & Molecular Pathways | Involvement of mast cells and interleukins (IL-4, IL-8) has been observed. nih.gov | Full elucidation of the signaling cascades (e.g., IgE-LysRWS-MITF pathway) involved in the allergic response. clinicbarcelona.org |
| Genetic Predisposition | Largely unknown for MHHPA, though high total IgE is a risk factor. sjweh.fi | Investigation of genetic markers associated with increased susceptibility to MHHPA sensitization. |
Integration of Advanced Computational Modeling for Rational Material Design and Toxicological Prediction
Advanced computational modeling is an emerging and powerful tool for accelerating materials science and toxicology. For 3-MHHPA, this approach offers two significant future research avenues: rational material design and toxicological prediction.
In material science, computational workflows using methods like Density Functional Theory (DFT) can be used to model reaction mechanisms and predict outcomes. uu.nl Such models can help in the rational design of new catalysts for more efficient synthesis of 3-MHHPA or in predicting how its structure will influence the properties of new polymers. By simulating the interactions between 3-MHHPA and other monomers or additives, researchers can design novel materials with tailored properties, such as improved thermal stability or specific mechanical characteristics, reducing the need for extensive trial-and-error laboratory experiments. uu.nl
In toxicology, Quantitative Structure-Activity Relationship (QSAR) models are becoming invaluable for predicting the potential toxicity of chemicals. nc3rs.org.uknih.gov These in silico models use a chemical's molecular structure to predict its biological activity, including its potential to be a sensitizer or cause other adverse health effects. nc3rs.org.uknih.gov Developing and validating robust QSAR models for 3-MHHPA and related anhydrides could allow for early-stage hazard identification for new, structurally similar compounds. This would be a significant step towards greener chemistry, enabling the design of safer alternatives with reduced allergenic potential before they are synthesized. The European Food Safety Authority (EFSA) has highlighted the potential of such models to reduce animal testing in regulatory assessments. nc3rs.org.uk
| Modeling Approach | Objective | Specific Application for 3-MHHPA | Potential Impact |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Analysis | Modeling synthesis reaction pathways to understand intermediates and kinetics. uu.nl | Design of more efficient catalysts and synthesis routes. |
| Molecular Dynamics (MD) | Material Property Prediction | Simulating the curing process of epoxy resins with 3-MHHPA to predict mechanical and thermal properties of the final polymer. | Rational design of high-performance polymers and composites. |
| Quantitative Structure-Activity Relationship (QSAR) | Toxicity Prediction | Predicting skin and respiratory sensitization potential based on molecular descriptors. nc3rs.org.uknih.gov | Early-stage hazard screening, reduction in animal testing, design of safer chemical alternatives. |
| Pharmacokinetic (PK) Modeling | Exposure & Bioavailability | Modeling the absorption, distribution, metabolism, and excretion of 3-MHHPA to better understand internal dose. nih.gov | Improved risk assessment and interpretation of biomonitoring data. |
Innovative Strategies for Mitigation of Health Risks in Occupational and Environmental Settings
Given that 3-MHHPA is a known irritant and a potent respiratory and skin sensitizer, mitigating health risks in occupational settings is paramount. industrialchemicals.gov.aubroadview-tech.com Current strategies rely on engineering controls and personal protective equipment. Future research should focus on more innovative and effective strategies.
Standard recommendations include ensuring sufficient ventilation and exhaust in work areas, avoiding contact with skin and eyes, and preventing the breathing of vapors. broadview-tech.comtri-iso.com Workers are advised to wear protective gloves and eye protection, and contaminated clothing should not be allowed out of the workplace. broadview-tech.com
Innovative future strategies could involve the development of "safety by design," where the chemical itself is modified to be less allergenic without compromising its performance as a hardener. This is a long-term goal that would be supported by the computational toxicology research described previously. Another area is the development of more sensitive and real-time exposure monitoring systems. While biological monitoring of MHHPA metabolites in urine and plasma is possible, real-time air monitoring sensors could provide immediate alerts when exposure levels exceed safety thresholds, allowing for prompt intervention. nih.gov
Furthermore, improving workplace hygiene practices through better training and awareness programs is crucial. industrialchemicals.gov.au Research into the effectiveness of different types of personal protective equipment against anhydride exposure could lead to better recommendations. For environmental settings, while the immediate concern is for occupationally exposed individuals, research into the long-term fate and transport of 3-MHHPA and its degradation products is necessary to fully assess any potential environmental risks. tri-iso.com
| Strategy Type | Current Measures | Innovative/Future Directions |
|---|---|---|
| Engineering Controls | Sufficient air exchange and exhaust systems; enclosed processes. broadview-tech.comtri-iso.com | Automated handling systems to eliminate direct contact; advanced local exhaust ventilation. |
| Personal Protective Equipment (PPE) | Protective gloves, eye/face protection, respirators for high concentrations. broadview-tech.com | Development of PPE materials with proven higher resistance to anhydride penetration; smart PPE with integrated sensors. |
| Exposure Monitoring | Air sampling (GC-MS); biological monitoring of metabolites in urine/plasma. nih.govnih.gov | Real-time air concentration sensors with alarms; more sensitive and specific biomarkers of effect. |
| Administrative & Work Practices | General occupational hygiene (hand washing, no eating/drinking in work areas); worker training. broadview-tech.com | Health surveillance programs with a focus on early detection of sensitization; rotating job tasks to minimize exposure duration. |
| Chemical Substitution/Modification | Use of alternative hardeners where feasible. | "Safety by Design": Development of less allergenic anhydride analogues guided by computational toxicology. |
Q & A
Q. What are the optimal catalytic conditions for synthesizing MHHPA via hydrogenation of tetrahydrophthalic anhydride (THPA)?
Methodological Answer: MHHPA synthesis typically involves hydrogenation of THPA using catalysts like Ni/SiO₂ or Ni-Cu/SiO₂. Key parameters include:
- Temperature : 120–180°C (exothermic reaction control required).
- Pressure : 2–5 MPa H₂ to ensure sufficient hydrogen availability.
- Liquid Space-Time : 0.5–2 h⁻¹ to balance conversion and side reactions. Kinetic studies show THPA hydrogenation follows a first-order reaction for THPA and 0.5-order for H₂, with rate constants dependent on catalyst activity . Validate synthesis efficiency using GC-MS to monitor THPA conversion and MHHPA yield.
Q. Which analytical techniques are recommended for characterizing MHHPA purity and isomer distribution?
Methodological Answer:
- Chromatography : Use HPLC or GC-MS with polar columns (e.g., DB-WAX) to separate isomers and quantify purity (≥95% threshold for research-grade material).
- Spectroscopy : FT-IR to confirm anhydride carbonyl peaks (~1850 cm⁻¹ and 1770 cm⁻¹) and NMR (¹³C/¹H) to resolve methyl group positions (e.g., 3a-methyl vs. 7a-methyl isomers).
- Thermal Analysis : DSC to assess melting behavior (typical range: 40–60°C) and detect impurities .
Q. What safety protocols are critical when handling MHHPA in laboratory settings?
Methodological Answer:
- Exposure Mitigation : Use fume hoods for synthesis steps; monitor airborne concentrations via real-time sensors (threshold: <10 µg/m³ to avoid IgE sensitization ).
- PPE : Nitrile gloves, goggles, and respirators (NIOSH-approved for organic vapors).
- Storage : Argon-purged containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How do immunogenic responses to MHHPA exposure inform experimental design in toxicology studies?
Methodological Answer: Cross-sectional studies on exposed workers reveal:
- IgE/IgG Correlation : Spearman’s rank correlation (rₛ = 0.5) between specific IgE and IgG antibodies, suggesting dual immune pathways .
- Peak Exposure Impact : Design longitudinal studies to assess intermittent high-dose exposures (>50 µg/m³) linked to elevated IgE sensitization. Use RAST and ELISA for antibody quantification, controlling for atopy and smoking covariates .
Q. What kinetic models best describe MHHPA formation during THPA hydrogenation?
Methodological Answer: The hydrogenation of THPA to MHHPA follows a Langmuir-Hinshelwood mechanism:
Q. How do structural isomers of MHHPA influence reactivity in epoxy resin formulations?
Methodological Answer:
- Isomer-Specific Reactivity : 3a-methyl isomers exhibit faster ring-opening kinetics in epoxy curing due to steric effects. Compare curing rates via rheometry (e.g., gel time differences of 10–15% between isomers).
- Thermal Stability : Isomeric mixtures show broader DSC curing exotherms, requiring tailored curing schedules .
Q. What methodologies resolve contradictions in cross-reactivity data between MHHPA and HHPA?
Methodological Answer:
Q. How does MHHPA’s thermal stability impact its use in high-temperature polymerization?
Methodological Answer:
- Decomposition Threshold : TGA shows stability up to 250°C, with rapid degradation above 300°C (CO and CO₂ release).
- Curing Optimization : For high-T applications (e.g., aerospace composites), blend MHHPA with thermally stable hardeners (e.g., nadic methyl anhydride) to delay decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
